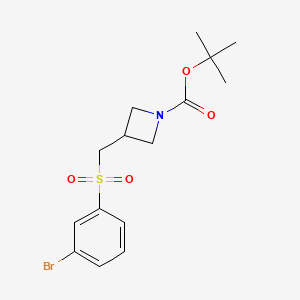

3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester

Description

3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester is a heterocyclic compound featuring a four-membered azetidine ring. The 1-position is protected by a tert-butyl ester group, while the 3-position is substituted with a 3-bromobenzenesulfonylmethyl moiety. This structure combines the steric protection of the tert-butyl group with the electron-withdrawing and lipophilic properties of the brominated aromatic sulfonyl group. Such features make it a valuable intermediate in medicinal chemistry, particularly in the synthesis of nicotinic ligands or protease inhibitors, where azetidine scaffolds are prevalent .

Properties

IUPAC Name |

tert-butyl 3-[(3-bromophenyl)sulfonylmethyl]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-8-11(9-17)10-22(19,20)13-6-4-5-12(16)7-13/h4-7,11H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSHWSAQNJAPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 3-bromobenzenesulfonyl chloride with azetidine-1-carboxylic acid tert-butyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while hydrolysis typically produces the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry

- Building Block for Drug Development : The compound serves as a versatile building block for synthesizing various biologically active molecules. Its unique structure allows for modifications that can lead to new therapeutic agents targeting diseases such as cancer and autoimmune disorders.

- Case Study : In research focusing on Janus kinase inhibitors, derivatives of azetidine compounds have shown potential in treating inflammatory diseases. The bromine atom's reactivity enhances the compound's ability to form new derivatives with improved biological activity .

Materials Science

- Development of New Materials : Due to its unique chemical structure, 3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester is explored for creating advanced materials with specific properties. These materials can be utilized in various applications, including drug delivery systems and polymer science.

- Example Application : Researchers have investigated the use of azetidine derivatives in creating polymeric materials that exhibit enhanced mechanical properties and thermal stability, making them suitable for high-performance applications .

Organic Synthesis

- Intermediate in Organic Reactions : This compound is utilized as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various chemical reactions, such as substitution and hydrolysis, makes it a valuable component in synthetic pathways.

-

Reactivity Profile :

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis : The ester group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.

Mechanism of Action

The mechanism of action of 3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester is not well-studied. its reactivity is primarily influenced by the presence of the bromine atom and the sulfonyl group, which can participate in various chemical reactions. The azetidine ring also contributes to its unique chemical properties.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Physical Properties

2-(5-Bromopyridin-3-yloxymethyl)azetidine-1-carboxylic acid tert-butyl ester (Compound 14, )

- Structure : A pyridinyloxymethyl group replaces the benzenesulfonylmethyl moiety.

- The oxygen linker may enhance solubility in polar solvents compared to the sulfonyl group’s lipophilicity.

- Synthesis: Prepared via coupling of (S)-1-(tert-butoxycarbonyl)-2-azetidinemethanol with 3-bromo-5-hydroxypyridine using PPh3 and DEAD, yielding 85% purity after HPLC purification .

3-(1,1-Dioxo-1-thiomorpholine-4-yl)azetidine-1-carboxylic acid tert-butyl ester ()

- Structure : A thiomorpholine sulfone substituent replaces the bromobenzenesulfonylmethyl group.

- This could enhance aqueous solubility but reduce membrane permeability compared to the brominated aromatic substituent.

- Applications : Used as a synthetic intermediate in drug discovery, particularly where sulfone groups modulate target binding .

3-(4-Bromo-2-fluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester ()

- Structure: A bromo-fluoro-phenoxy group is attached via an oxygen linker.

- The phenoxy group is less bulky than the benzenesulfonylmethyl group, which may reduce steric hindrance in reactions.

- Molecular Weight : 346.19 g/mol (vs. ~370–400 g/mol for the target compound, estimated based on substituent contributions) .

3-(3-Carbamoyl-benzenesulfonyl)azetidine-1-carboxylic acid tert-butyl ester (–8)

- Structure : A carbamoyl group replaces the bromine on the benzenesulfonyl moiety.

- Key Differences : The carbamoyl group (-CONH2) is highly polar, enhancing solubility in aqueous media. This contrasts with the bromine’s lipophilicity, making the carbamoyl analogue more suitable for hydrophilic environments.

- Safety : Classified as a skin/eye irritant, similar to other tert-butyl esters, but the carbamoyl group may reduce volatility .

tert-butyl 3-ethynylazetidine-1-carboxylate ()

- Structure : An ethynyl group replaces the sulfonylmethyl substituent.

- Key Differences : The terminal alkyne enables click chemistry (e.g., Huisgen cycloaddition), offering modular functionalization. In contrast, the bromobenzenesulfonyl group is more suited for nucleophilic aromatic substitution or Suzuki couplings.

- Physical Properties : Lower molecular weight (181.23 g/mol) and density (1.05 g/cm³) compared to the target compound .

3-(3-Bromo-[1,2,4]triazol-1-yl)-azetidine-1-carboxylic acid tert-butyl ester ()

- Structure : A brominated triazole ring replaces the benzenesulfonyl group.

- Key Differences : The triazole’s hydrogen-bonding capacity and aromaticity may enhance binding to biological targets (e.g., kinases). The bromine here is part of a heterocycle, differing from the benzenesulfonylmethyl bromine’s electronic effects .

Biological Activity

3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound with notable potential in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, mechanisms of action, and applications in research, supported by diverse sources.

Chemical Structure and Synthesis

The compound features an azetidine ring, a bromobenzenesulfonyl group, and a tert-butyl ester moiety. The synthesis typically involves the reaction of 3-bromobenzenesulfonyl chloride with azetidine-1-carboxylic acid tert-butyl ester, using triethylamine as a base in dichloromethane at low temperatures to control reactivity.

The biological activity of this compound is primarily influenced by:

- Bromine Atom : The presence of the bromine atom enhances reactivity, facilitating various substitution reactions.

- Sulfonyl Group : This group can participate in oxidation-reduction reactions, contributing to the compound's overall reactivity.

- Azetidine Ring : The unique structure of the azetidine ring imparts specific chemical properties that may influence biological interactions.

Biological Activity

Research indicates that 3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester may exhibit several biological activities:

Antimicrobial Activity

Preliminary studies suggest that derivatives of azetidine compounds possess antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, indicating potential for further exploration in this area .

Anticancer Properties

Some azetidine derivatives have been investigated for their anticancer effects. The unique structural features of 3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester may contribute to its potential as an anticancer agent through mechanisms such as apoptosis induction or cell cycle arrest .

Enzyme Inhibition

The sulfonyl group is known to interact with various enzymes, suggesting that this compound could act as an enzyme inhibitor. This property is valuable in drug design, particularly for targeting specific pathways involved in disease processes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antibacterial Activity : A study on azetidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, suggesting that modifications to the azetidine structure can enhance efficacy .

- Anticancer Research : Research focusing on structurally similar compounds revealed that certain azetidine derivatives can inhibit tumor growth in vitro and in vivo models, highlighting their potential as therapeutic agents .

- Enzyme Interaction : Investigations into enzyme inhibition showed that sulfonamide-containing compounds can effectively inhibit carbonic anhydrase, which is crucial for various physiological processes .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between 3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester and its analogs:

| Compound Name | Key Functional Groups | Biological Activity | Notable Applications |

|---|---|---|---|

| 3-(3-Bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester | Bromine, Sulfonyl | Antimicrobial, Anticancer | Drug development |

| 3-(3-Chlorobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester | Chlorine, Sulfonyl | Moderate antimicrobial | Organic synthesis |

| 3-(3-Fluorobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester | Fluorine, Sulfonyl | Low antimicrobial | Research applications |

Q & A

Q. What are the critical steps for synthesizing 3-(3-bromobenzenesulfonylmethyl)-azetidine-1-carboxylic acid tert-butyl ester?

The synthesis typically involves coupling a bromobenzenesulfonylmethyl group to a Boc-protected azetidine scaffold. Key steps include:

- Sulfonylation : Reacting 3-bromobenzenesulfonyl chloride with azetidine intermediates under basic conditions (e.g., using NaHCO₃ or Et₃N) .

- Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or THF .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and NMR characterization (e.g., monitoring δ ~1.4 ppm for Boc methyl groups) .

Q. How is the compound characterized to confirm its structure?

- ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet, 9H), azetidine ring protons (δ ~3.4–4.6 ppm), and aromatic protons from the bromobenzenesulfonyl group (δ ~7.1–7.4 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with bromine .

- HPLC : Assess purity (>95% recommended for research use) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step?

- Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the sulfonyl chloride .

- Solvent effects : Dichloromethane or THF may improve solubility of intermediates compared to non-polar solvents .

- Stoichiometry : Use a 10–20% excess of 3-bromobenzenesulfonyl chloride to drive the reaction to completion .

- Temperature control : Reactions at 0–25°C minimize side products (e.g., over-sulfonylation) .

Q. What strategies address stereochemical challenges in azetidine ring functionalization?

- Chiral auxiliaries : Use enantiopure Boc-protected azetidine precursors (e.g., (S)-configured starting materials) to control stereochemistry .

- Kinetic resolution : Employ enzymes or chiral catalysts to isolate desired diastereomers during coupling steps .

- X-ray crystallography : Resolve ambiguous stereochemistry by co-crystallizing intermediates with heavy atoms (e.g., bromine) .

Q. How do researchers resolve contradictions between theoretical and experimental NMR data?

- Computational validation : Compare experimental ¹H/¹³C shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

- Variable-temperature NMR : Identify dynamic effects (e.g., ring puckering in azetidine) that cause signal splitting .

- Isotopic labeling : Use deuterated analogs to assign overlapping proton signals .

Q. What methods mitigate decomposition during storage?

- Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation of the sulfonyl group .

- Storage conditions : Store at –20°C under inert gas (N₂/Ar) in amber vials to block light and moisture .

- Lyophilization : Convert the compound to a stable powder form for long-term storage .

Methodological Considerations

Q. How to design a scalable synthesis route for multi-gram quantities?

- Flow chemistry : Optimize continuous flow processes for sulfonylation and Boc protection to improve throughput .

- Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .

- In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring .

Q. What analytical approaches detect trace impurities in the final product?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.